![molecular formula C10H11N3 B15071566 2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B15071566.png)
2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole is an organic compound that features both an aziridine ring and a benzimidazole moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity, while benzimidazoles are bicyclic compounds containing fused benzene and imidazole rings. This unique combination of structural elements imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole typically involves the formation of the aziridine ring followed by its attachment to the benzimidazole core. One common method is the nucleophilic ring-opening of epoxides with aziridines, which can be catalyzed by various Lewis acids . Another approach involves the direct aziridination of alkenes using electrophilic nitrogen sources .
Industrial Production Methods
Industrial production of aziridines often employs the reaction of ethyleneimine with various substrates under controlled conditions to ensure high yield and purity . The production of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives . Combining these methods allows for the efficient synthesis of this compound on a larger scale.
化学反应分析
Types of Reactions
2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Nucleophilic Ring-Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more complex structures.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield amines.
Substitution Reactions: The benzimidazole moiety can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Lewis Acids: Used to catalyze the ring-opening of aziridines.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products
Amines: From the ring-opening of aziridines.
N-oxides: From the oxidation of the benzimidazole moiety.
Substituted Benzimidazoles: From substitution reactions.
科学研究应用
2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole involves the interaction of its aziridine and benzimidazole moieties with various molecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules, which can disrupt their function . The benzimidazole moiety can interact with DNA and proteins, further contributing to its biological activity .
相似化合物的比较
Similar Compounds
Aziridine: A simple three-membered nitrogen-containing ring known for its high reactivity.
Benzimidazole: A bicyclic compound with a wide range of biological activities.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity to aziridine.
Uniqueness
2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole is unique due to the combination of the highly reactive aziridine ring and the biologically active benzimidazole moiety. This dual functionality allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications .
属性
分子式 |
C10H11N3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
2-(aziridin-1-ylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H11N3/c1-2-4-9-8(3-1)11-10(12-9)7-13-5-6-13/h1-4H,5-7H2,(H,11,12) |
InChI 键 |
FILIWFQXMRFQJE-UHFFFAOYSA-N |
规范 SMILES |
C1CN1CC2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15071488.png)
![[1,2,4]Triazolo[4,3-A]quinazoline](/img/structure/B15071498.png)
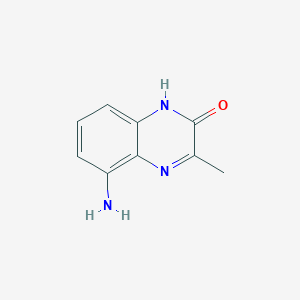
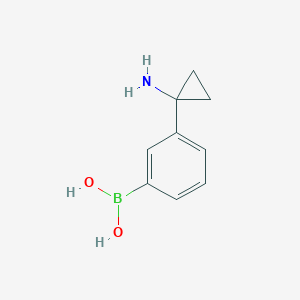
![4H-Naphtho[2,3-d]imidazole](/img/structure/B15071518.png)
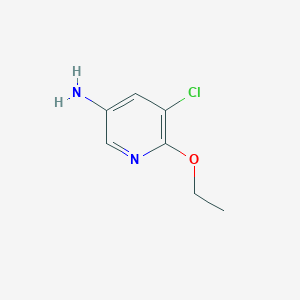
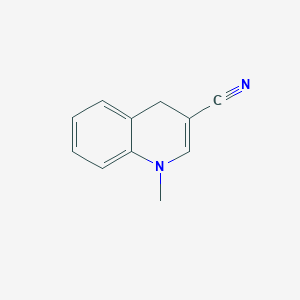
![[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea](/img/structure/B15071545.png)
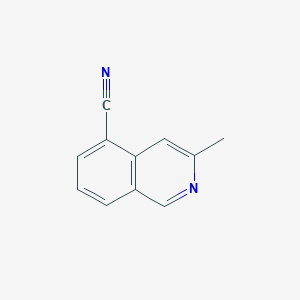
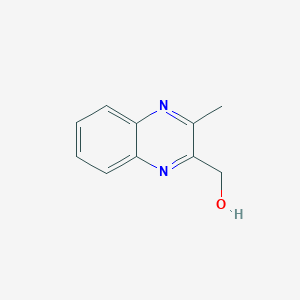
![5,8-Diazaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B15071559.png)
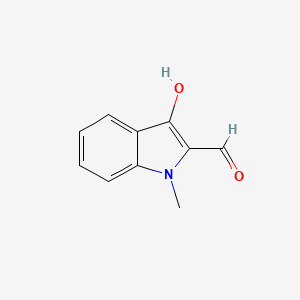
![Methyl 1-aminospiro[2.4]heptane-1-carboxylate](/img/structure/B15071589.png)

